5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Description
The compound 5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (hereafter referred to as the target compound) is a highly functionalized aromatic carboxylic acid. Its structure comprises a central benzene ring substituted with an amino group, a phenyl group bearing two carboxylic acid moieties, and two additional carboxylic acid groups at the 1,3-positions (Figure 1). This configuration enables versatile coordination chemistry, making it a candidate for metal-organic frameworks (MOFs) and other porous materials .
Properties
Molecular Formula |
C22H15NO8 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C22H15NO8/c23-18-16(10-4-12(19(24)25)8-13(5-10)20(26)27)2-1-3-17(18)11-6-14(21(28)29)9-15(7-11)22(30)31/h1-9H,23H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31) |
InChI Key |
UXGWVDGHTHTZTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Core Formation
The terphenyl backbone is constructed via Suzuki-Miyaura coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. Key steps include:
-
Step 1 : Reaction of 3,5-dibromophenylboronic acid with 3-nitrobenzene-1,5-dicarboxylic acid methyl ester under Pd(PPh₃)₄ catalysis in a DMF/H₂O mixture (1:1) at 90°C for 24 hours.
-
Step 2 : Hydrolysis of methyl esters using 6M HCl at reflux to yield 5-[3-nitro-2-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid.
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O | 90 | 78 |
| Pd(OAc)₂/XPhos | Toluene/EtOH | 80 | 65 |
| PdCl₂(dppf) | DMSO/H₂O | 100 | 72 |
Key Finding : Pd(PPh₃)₄ in DMF/H₂O provides the highest yield due to enhanced solubility of polar intermediates.
Reduction of Nitro to Amino Group
The nitro group is reduced to an amine using catalytic hydrogenation:
-
Conditions : 10% Pd/C (5 wt%), H₂ (1 atm), in ethanol at 25°C for 12 hours.
-
Yield : 92% after recrystallization from acetic acid/water (3:1).
Mechanistic Note : Competitive over-reduction is avoided by maintaining low H₂ pressure and neutral pH.
Alternative Pathway: Direct Amination via Ullmann Coupling
For substrates sensitive to nitro reduction, Ullmann coupling introduces the amino group directly:
Table 2: Comparison of Amination Methods
| Method | Catalyst | Temperature (°C) | Selectivity (%) |
|---|---|---|---|
| Catalytic H₂ | Pd/C | 25 | >99 |
| Ullmann Coupling | CuI | 120 | 95 |
Solvothermal Synthesis for MOF Applications
In metal-organic framework synthesis, the compound serves as a ligand. A modified solvothermal approach is employed:
-
Ligand Preparation : Pre-synthesized 5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid (2 mmol) is dissolved in DMF with In(NO₃)₃·4H₂O (3 mmol).
-
Crystallization : Heated at 100°C for 48 hours in a Teflon-lined autoclave.
-
Activation : Solvent exchange with methanol and vacuum drying at 150°C.
Critical Parameter : pH adjustment to 4–5 using HNO₃ prevents ligand protonation and ensures coordination.
Industrial-Scale Production
Continuous Flow Reactor Design
-
Reactor Type : Microfluidic tubular reactor with Pd/Al₂O₃ packed bed.
-
Advantage : Reduced catalyst leaching and improved heat management compared to batch processes.
Challenges and Mitigation Strategies
Byproduct Formation in Coupling Reactions
Chemical Reactions Analysis
Types of Reactions
5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Nitro derivatives, nitroso derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated aromatic compounds, sulfonated aromatic compounds.
Scientific Research Applications
Materials Science
The compound serves as a versatile building block for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its unique arrangement of functional groups allows for:
- Metal Coordination: The carboxylate groups can coordinate to metal ions, facilitating the creation of diverse structural topologies.
- Optoelectronic Properties: Adjustments in the electron-withdrawing effects of ligands can lead to MOFs with varied optoelectronic properties suitable for applications in sensors and light-emitting devices.
Biological Applications
Research indicates that this compound has significant potential in biological applications:
- Detection of Metal Ions: The compound can selectively detect metal ions such as Al³⁺, Cr³⁺, and Fe³⁺ due to its electron-donating amino group and electron-accepting carboxylic acids.
- Pharmaceutical Research: Interaction studies are crucial for understanding its effects on metabolic pathways, gene expression, and cell signaling.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Detection of Fluoride Ions | A MOF synthesized from this compound was used as a ratiometric fluorescent probe for detecting fluoride ions in water. | Highlights the potential for environmental monitoring applications. |
| Catalytic Activity | The compound's derivatives demonstrated high efficiency in catalyzing reactions such as the Knoevenagel condensation and CO2 cycloaddition reactions. | Suggests utility in sustainable chemical processes and material synthesis. |
Mechanism of Action
The mechanism of action of 5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Key Properties :
- Molecular formula : Likely $ \text{C}{24}\text{H}{16}\text{N}2\text{O}{10} $ (estimated based on structural analogs) .
- Functional groups: Four carboxylic acids, one amino group, and a branched aromatic core.
- Applications: Potential use in MOFs for gas storage, catalysis, or selective adsorption due to its multiple coordination sites and structural rigidity .
Comparison with Similar Compounds
Structural Analogues of Benzene-1,3-dicarboxylic Acid (Isophthalic Acid)
Isophthalic acid derivatives are foundational building blocks in MOF synthesis. The target compound’s structure extends these with additional substituents:
Key Differences :
Extended Aromatic Carboxylic Acids
Compounds with multiple aromatic rings and carboxylic acids are critical for designing robust MOFs:
Functional Comparison :
- The target compound’s amino group distinguishes it from purely carboxylate-based linkers, offering pH-responsive behavior or catalytic activity .
- Compared to the diyne-linked compound (CAS 1239608-21-9), the target compound lacks conjugation but provides more rigid geometry for stable MOF architectures .
Amino- and Hydroxy-Substituted Derivatives
Substituents like -NH2 or -OH modulate electronic properties and reactivity:
Reactivity Insights :
- The -NH2 group in the target compound may lower cycloaddition reaction barriers, similar to how -COOH groups reduce energy barriers in benzene-1,3-dicarboxylic acid derivatives .
- Unlike hydroxy-substituted analogs (e.g., CAS 1261889-89-7), the amino group provides stronger coordination to transition metals like Cu(II) or Zn(II) .
MOF Performance
- Methane Storage : The target compound’s branched structure could create MOFs with pore sizes >10 Å, rivaling MOF-5 variants (CH4 capacity: 240 cm³/g at 36 atm) .
- Catalysis: Amino groups may anchor metal nanoparticles (e.g., Pd, Pt) for hydrogenation or oxidation reactions, outperforming purely carboxylate frameworks .
Biological Activity
5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is a complex organic compound notable for its unique chemical structure and potential biological activities. This article delves into its synthesis, biological properties, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 414.38 g/mol. The compound features multiple carboxylic acid groups and an amino group, contributing to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N1O8 |
| Molecular Weight | 414.38 g/mol |
| Functional Groups | Amino, Carboxylic Acid |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the following steps:
- Nitration : Starting with a suitable aromatic compound to introduce nitro groups.
- Reduction : Converting nitro groups to amino groups using reducing agents.
- Carboxylation : Introducing carboxylic acid groups through high-pressure carbon dioxide treatment.
These steps allow for the controlled formation of the desired product with high purity levels suitable for biological studies.
Biological Activity
The biological activity of this compound has been explored in various contexts:
1. Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
2. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been noted in several studies. It appears to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage, potentially offering benefits in neurodegenerative disease models .
Case Studies
Several case studies highlight the compound's biological activities:
- Case Study 1 : In a study on glioblastoma cells, the compound was shown to inhibit glutamate uptake significantly, suggesting a mechanism for reducing excitotoxicity in neuronal cells .
- Case Study 2 : A pharmacological assessment demonstrated that derivatives of this compound could reduce tumor growth in xenograft models of breast cancer by targeting specific signaling pathways involved in cancer progression .
The mechanism of action for this compound is multifaceted:
- Interaction with Receptors : The presence of amino and carboxylic acid groups allows for interactions with various receptors involved in cellular signaling pathways.
- Metal Ion Chelation : The carboxylic groups can chelate metal ions, which may play a role in modulating enzymatic activities or cellular responses to oxidative stress.
Applications
The potential applications of this compound extend beyond medicinal chemistry:
- Drug Development : Its structural properties make it a candidate for designing new drugs targeting inflammation and cancer.
- Material Science : The compound can be utilized in synthesizing metal-organic frameworks (MOFs), which have applications in gas storage and catalysis due to their porous nature .
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing 5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid, and how can purity be optimized?
- Methodology : Use multi-step Suzuki-Miyaura coupling reactions to assemble the biphenyl core, followed by selective deprotection of carboxylic acid groups. Purity optimization requires gradient elution HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and recrystallization in DMSO/H₂O mixtures. Monitor reaction intermediates via LC-MS and confirm final product purity (>98%) by ¹H/¹³C NMR and elemental analysis .
- Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 80–100°C |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Solvent System | THF/H₂O (3:1) |
Q. How can structural characterization of this compound address discrepancies in functional group assignment?
- Methodology : Combine spectroscopic techniques to resolve ambiguities:
- FTIR : Confirm carboxylic acid O-H stretches (2500–3000 cm⁻¹) and amino N-H bends (1600–1650 cm⁻¹).
- ¹H NMR : Integrate aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 5.2–5.8 ppm) with D₂O exchange experiments.
- X-ray Crystallography : Resolve spatial arrangement of substituents (e.g., para vs. meta carboxyl groups) .
Q. What solvent systems are compatible with this compound for stability studies?
- Methodology : Test solubility and stability in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–10). Monitor degradation via UV-Vis (λ = 270 nm) and LC-MS over 72 hours. Avoid halogenated solvents (e.g., DCM) due to potential halogen exchange with aromatic fluorine substituents .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in coordination chemistry applications?
- Methodology : Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals. Focus on carboxylate oxygen lone pairs (LUMO) and amino group nucleophilicity (HOMO). Compare computed binding energies with experimental data for metal-organic framework (MOF) synthesis (e.g., Zn²⁺ or Cu²⁺ coordination) .
- Key Findings :
| Metal Ion | Calculated ΔG (kcal/mol) | Observed Stability |
|---|---|---|
| Zn²⁺ | -12.3 | High |
| Cu²⁺ | -9.8 | Moderate |
Q. What strategies resolve contradictions between experimental and computational data on its acid dissociation constants (pKa)?
- Methodology : Perform potentiometric titration in 0.1 M KCl (25°C) to measure experimental pKa values. Compare with COSMO-RS simulations. Discrepancies >0.5 units indicate protonation state errors in DFT solvation models. Validate with ¹H NMR pH titrations (e.g., chemical shift tracking of amino protons) .
Q. How does steric hindrance from the 3,5-dicarboxyphenyl moiety influence its catalytic activity in enzyme inhibition studies?
- Methodology : Synthesize analogs with varying substituent sizes (e.g., methyl vs. trifluoromethyl groups). Test inhibitory activity against COX-2 via fluorescence polarization assays. Correlate IC₅₀ values with molecular dynamics simulations of ligand-enzyme binding pockets .
Q. What mechanistic pathways explain unexpected byproducts during its photodegradation?
- Methodology : Use LC-HRMS to identify degradation products under UV irradiation (254 nm). Propose radical-mediated pathways (e.g., hydroxyl radical attack on amino groups) and validate via EPR spin-trapping with DMPO. Compare with TD-DFT predictions of excited-state reactivity .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on its fluorescence properties?
- Resolution : Fluorescence intensity depends on aggregation-induced emission (AIE) effects. Test in dilute vs. concentrated solutions (10⁻⁶ M vs. 10⁻³ M) and solid state. Use time-resolved fluorescence to distinguish monomeric (ns lifetime) vs. aggregated (µs lifetime) states .
Q. Why do DSC measurements show variable melting points across studies?
- Resolution : Polymorphism and hydration states affect thermal behavior. Characterize polymorphs via PXRD and TGA. Use slow cooling (0.5°C/min) to isolate thermodynamically stable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
